molecular formula C8H10ClN B1353495 2-Chloro-5-isopropylpyridine CAS No. 68700-93-6

2-Chloro-5-isopropylpyridine

Cat. No.: B1353495
CAS No.: 68700-93-6
M. Wt: 155.62 g/mol
InChI Key: DNJROFGCOSDKIL-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isopropyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-isopropylpyridine can be synthesized through several methods. One common approach involves the chlorination of 5-isopropylpyridine. The reaction typically employs thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

5-Isopropylpyridine+SOCl2This compound+SO2+HCl\text{5-Isopropylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Isopropylpyridine+SOCl2​→this compound+SO2​+HCl

Another method involves the use of phosphorus pentachloride (PCl5) as the chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactors has been explored to enhance reaction efficiency and control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-isopropylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-alkoxy-5-isopropylpyridine, 2-amino-5-isopropylpyridine, and 2-thio-5-isopropylpyridine.

    Oxidation: Products include this compound-3-carboxylic acid and this compound-3-one.

    Reduction: Products include 2-chloro-5-isopropylpiperidine.

Scientific Research Applications

2-Chloro-5-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

2-Chloro-5-isopropylpyridine can be compared with other chlorinated pyridine derivatives, such as:

    2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.

    2-Chloro-5-ethylpyridine: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Chloro-5-tert-butylpyridine: Similar structure but with a tert-butyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

2-chloro-5-propan-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJROFGCOSDKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297676
Record name 2-Chloro-5-(1-methylethyl)pyridine
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Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68700-93-6
Record name 2-Chloro-5-(1-methylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68700-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1-methylethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID401297676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(propan-2-yl)pyridine
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